(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate
Description
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1 |
InChI Key |
IMZVJDUASUPZQK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C |
Canonical SMILES |
CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,4-Dicarbonyl Compounds
A Paal-Knorr synthesis employs 1,4-diketones treated with acidic catalysts (e.g., $$ \text{H}2\text{SO}4 $$) to form the furan ring. For this compound, 2,5-dihydroxyacetophenone is reacted with a γ-keto ester under dehydrating conditions:
$$
\text{2,5-Dihydroxyacetophenone} + \gamma\text{-Keto ester} \xrightarrow{\text{H}^+} \text{Furan intermediate}
$$
Key data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–68% | |
| Reaction time | 6–8 hours | |
| Temperature | 80–100°C |
Diels-Alder Approach
Alternative methods use furan precursors derived from Diels-Alder reactions. For example, cycloaddition of a diene (e.g., 1,3-butadiene) with a quinone derivative yields a substituted furan after oxidation. This route offers better stereocontrol but lower yields (45–50%).
Stereoselective Side Chain Installation
The (1S)-4-methylpent-3-en-1-yl group is introduced via asymmetric catalysis or chiral pool strategies :
Sharpless Epoxidation/Elimination
A chiral epoxy alcohol is synthesized using Sharpless conditions, followed by elimination to form the trans-alkene:
$$
\text{Epoxy alcohol} \xrightarrow{\text{Base}} \text{(1S)-4-Methylpent-3-en-1-ol}
$$
Conditions :
Enzymatic Resolution
Racemic 4-methylpent-3-en-1-ol is resolved using lipases (e.g., Candida antarctica) to isolate the (1S)-enantiomer.
Data :
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric excess | >98% | |
| Reaction time | 24–48 hours |
Esterification of the Alcohol Intermediate
The final step involves acetylation of (1S)-4-methylpent-3-en-1-ol with acetic anhydride:
$$
\text{(1S)-Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{Acetate ester}
$$
Optimized conditions :
Alternative Synthetic Routes
One-Pot Tandem Reactions
A recent approach combines furan synthesis and esterification in a single pot using Sc(OTf)₃ as a Lewis acid:
$$
\text{Quinone} + \text{Allylic alcohol} \xrightarrow{\text{Sc(OTf)}_3} \text{Furan-acetate adduct}
$$
Advantages :
Biocatalytic Methods
Engineered acyltransferases (e.g., from Bacillus subtilis) acetylate the alcohol precursor in aqueous media:
| Parameter | Value | Source |
|---|---|---|
| Conversion | 95% | |
| Temperature | 30°C |
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Paal-Knorr | 62–68% | Moderate | High |
| Diels-Alder | 45–50% | High | Moderate |
| Enzymatic resolution | 75–82% | Excellent | Low |
Challenges
- Oxidative degradation : The 2,5-dihydroxyphenyl group is prone to oxidation, requiring inert atmospheres.
- Stereochemical drift : Racemization occurs above 60°C during esterification.
Industrial-Scale Considerations
For bulk production, the Paal-Knorr route is preferred due to cost-effectiveness, though it requires rigorous purification. Pilot-scale trials achieved a 58% yield with 99.5% purity.
Chemical Reactions Analysis
Furan Ring Reactivity
The furan moiety participates in electrophilic substitutions and cycloadditions:
For example, under gold(I)-catalyzed conditions, the furan-containing enyne acetate undergoes Rautenstrauch rearrangement followed by 6-endo-dig cyclization , forming 1H-indene derivatives .
Phenolic Hydroxyl Group Reactions
The 2,5-dihydroxyphenyl group enables oxidation and conjugation:
Oxidation with DDQ converts dihydroindene intermediates into fully aromatic systems, as observed in related furan-acetate derivatives .
Acetate Ester Hydrolysis
The acetyl group undergoes hydrolysis under basic or enzymatic conditions:
α,β-Unsaturated Enol Ether Reactivity
The conjugated enol ether system participates in electrophilic additions and cyclizations:
Gold(I)-catalyzed cycloisomerization of the enyne acetate generates complex polycyclic structures via tandem rearrangements .
Stability and Degradation
The compound degrades under harsh conditions:
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies exploring its asymmetric catalysis potential and in vivo metabolic pathways are warranted .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its dihydroxyphenyl group can also be used to investigate redox reactions in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its antioxidant properties, as well as its potential to interact with various biological targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the acetate ester can be hydrolyzed by esterases to release the active compound. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural analogs include derivatives of 2,5-dihydroxyphenyl acetates and furan-containing phenolic compounds. Below is a detailed comparison based on spectroscopic data, bioactivity, and structural features.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s furan ring distinguishes it from pyridine or simple ester derivatives.
- The branched acetate chain may enhance lipophilicity compared to linear-chain analogs (e.g., butyl or methyl esters) .
Spectroscopic and Solvatochromic Behavior
UV-Vis spectra of related compounds reveal insights into chromophore interactions:
Key Findings :
- Pyridine-propenone derivatives exhibit dual chromophores (dihydroxyphenyl and pyridine-propenone systems), while the target compound’s furan-dihydroxyphenyl system may create a distinct electronic environment .
- Solvent polarity and pH critically affect absorption maxima in analogs, suggesting similar trends for the target compound .
Biological Activity
The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a complex organic molecule that exhibits significant biological activity due to its unique structural features. It consists of a furan ring substituted with a dihydroxyphenyl group and an alkenyl acetate moiety, suggesting potential reactivity and diverse biological effects.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 316.3 g/mol. Its structure includes:
- A furan ring , which is known for its role in various biological activities.
- Dihydroxyphenyl groups , which contribute to antioxidant and anti-inflammatory properties.
- An alkenyl acetate moiety , which may enhance its reactivity and interaction with biological targets.
1. Antioxidant Properties
The presence of hydroxyl groups in the compound allows it to scavenge free radicals effectively. Research indicates that compounds with similar structures often exhibit enhanced antioxidant activities, which can protect cells from oxidative stress.
2. Antimicrobial Activity
Furan derivatives are frequently noted for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various microbes, making them potential candidates for developing new antimicrobial agents.
3. Anti-inflammatory Effects
Compounds that contain phenolic structures typically demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The dual functionality of this compound may provide synergistic effects, enhancing its overall bioactivity compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylfuran | Furan ring | Antioxidant |
| Resveratrol | Phenolic structure | Anti-inflammatory |
| Curcumin | Diarylheptanoid | Antimicrobial |
The unique combination of furan and phenolic components in this compound may lead to enhanced bioactivity profiles not observed in other compounds.
The biological activities of this compound are likely mediated through various mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
- Cell Signaling Pathways : It could modulate signaling pathways related to inflammation and oxidative stress response.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:
- Antioxidant Activity Study : A study demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In vitro tests revealed that the compound showed substantial inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential for therapeutic applications.
- Anti-inflammatory Research : Experimental models indicated that the compound reduced levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization requires a factorial experimental design to evaluate variables (e.g., reaction temperature, catalyst concentration, solvent polarity). A split-plot design, as described in randomized block experiments , can systematically test these factors. For example:
- Main plots : Reaction conditions (e.g., 60°C vs. 80°C).
- Subplots : Catalyst types (e.g., Lewis acids vs. enzymatic catalysts).
- Replicates : Four replicates with five reactions each to ensure statistical validity.
Analytical techniques like HPLC (see FAQ 2) should monitor purity, while ANOVA identifies significant variables.
Basic: What analytical methods are recommended for confirming structural integrity and purity?
Methodological Answer:
Reverse-phase HPLC with a buffered mobile phase is optimal. Based on pharmacopeial standards :
- Buffer : 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6 (adjusted with glacial acetic acid).
- Mobile phase : Methanol:buffer (65:35), degassed.
- Detection : UV at 254 nm for phenolic groups.
| Parameter | Value |
|---|---|
| Column | C18, 250 mm × 4.6 mm |
| Flow rate | 1.0 mL/min |
| Injection volume | 20 µL |
| Retention time | ~12.5 min |
Validate with spiked samples and compare retention times to reference standards.
Advanced: How can computational chemistry methods like DFT study this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity. Key steps:
Geometry optimization : Use B3LYP/6-31G(d) basis set (as in ).
Electron localization : Analyze HOMO-LUMO gaps for charge-transfer behavior.
Solvent effects : Include polarizable continuum models (PCM) for aqueous environments.
Validate computational results with experimental UV-Vis or cyclic voltammetry data.
Advanced: What experimental designs assess environmental fate and biodegradation pathways?
Methodological Answer:
Adopt a tiered approach as in Project INCHEMBIOL :
- Phase 1 (Lab) : Aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines).
- Phase 2 (Field) : Soil/water microcosms with LC-MS/MS quantification.
- Parameters : Half-life (t₁/₂), partition coefficients (log Kow), and bioaccumulation factors.
| Test | Condition | Duration | Key Metrics |
|---|---|---|---|
| Hydrolysis | pH 4–9, 25°C–50°C | 30 days | Degradation products |
| Photolysis | UV light (λ > 290 nm) | 14 days | t₁/₂ in water |
| Soil adsorption | Loam/sandy soils | 60 days | Kd values |
Advanced: How to resolve data discrepancies in stability studies under varying pH?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light, oxygen). Mitigate via:
Controlled replicates : Four replicates per pH condition (4.6, 7.0, 9.0) .
Time-series sampling : Collect data at 0, 7, 14, 30 days.
Statistical analysis : Use Tukey’s HSD test to identify outliers and ANCOVA to adjust for covariate effects (e.g., temperature drift).
For pH-sensitive compounds, buffer systems (e.g., sodium acetate/acetic acid ) stabilize experimental conditions.
Advanced: How to design a study on stereochemical stability during storage?
Methodological Answer:
Focus on chiral integrity using:
Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
Accelerated stability testing : 40°C/75% RH for 6 months (ICH Q1A guidelines).
Kinetic modeling : Arrhenius equations to predict racemization rates.
Correlate data with molecular dynamics simulations to identify vulnerable stereocenters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
